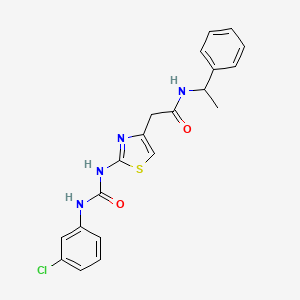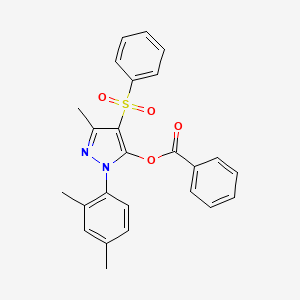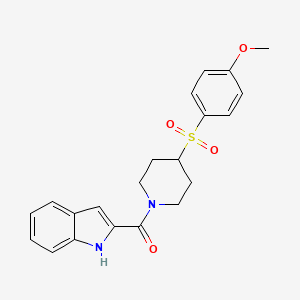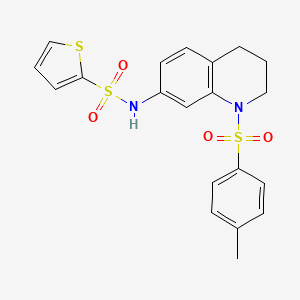![molecular formula C22H12F2N4O2 B2825681 2-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291852-98-6](/img/structure/B2825681.png)
2-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C22H12F2N4O2 and its molecular weight is 402.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Research into derivatives of phthalazinone, which share structural similarities with 2-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one, reveals significant antimicrobial and anticancer potentials. A study synthesized various phthalazinone derivatives to evaluate their antimicrobial activity, highlighting the compound's relevance in developing novel antimicrobial agents (El-Hashash et al., 2012). Similarly, the synthesis and antimicrobial activity of 2-substituted phthalazin-1(2H)-one derivatives further underscore the compound's application in creating new antimicrobial solutions (Sridhara et al., 2010).
The compound's scaffold has also been identified as a promising core for designing potent and selective human A3 adenosine receptor antagonists, demonstrating its utility in therapeutic applications beyond its antimicrobial properties (Poli et al., 2011). Moreover, novel 1,4-disubstituted phthalazines, sharing a structural relation, have shown higher activity than a cisplatin control against cancer cell lines, indicating potential anticancer applications (Li et al., 2006).
High-Performance Polymer Materials
The compound's derivatives have been utilized in synthesizing sulfonated poly(aryl ether) PEMs containing phthalazinone and oxadiazole moieties. These materials exhibit excellent film-forming properties, solubility in polar aprotic solvents, and significant proton conductivity, positioning them as candidates for advanced polymer materials with potential applications in engineering and membrane technologies (Jin & Zhu, 2018).
Advanced Optical and Engineering Applications
Further research has explored the synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity, highlighting their potential in anticancer therapy. Molecular docking and enzyme inhibition studies of these derivatives provide insights into their mechanisms of action, offering avenues for the development of novel therapeutic agents (Hekal et al., 2020).
The identification of 2-phenylphthalazin-1(2H)-one as a new core skeleton for the design of selective human A3 adenosine receptor antagonists indicates the compound's versatility in drug development, further supported by studies on its structural analogs (Poli et al., 2011).
properties
IUPAC Name |
2-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F2N4O2/c23-14-7-5-13(6-8-14)20-25-21(30-27-20)19-17-3-1-2-4-18(17)22(29)28(26-19)16-11-9-15(24)10-12-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKPIKHQRHFHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2825602.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2825604.png)
![2-[4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2825605.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2825608.png)

![Isoxazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2825610.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2825612.png)


![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)
